molecular formula C27H30O14 B1200089 Violanthin CAS No. 40581-17-7

Violanthin

Cat. No.: B1200089
CAS No.: 40581-17-7
M. Wt: 578.5 g/mol
InChI Key: MVOUGOXRXQDXDC-RSPRXDBDSA-N
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Mechanism of Action

Target of Action

Violanthin primarily targets photosynthetic eukaryotes, including higher plants . It is involved in the xanthophyll cycle, a protective mechanism that helps these organisms manage excessive light energy .

Mode of Action

This compound interacts with its targets through a process known as the xanthophyll cycle . This cycle involves the biosynthesis of this compound from zeaxanthin with zeaxanthin epoxidase (ZEP) by way of antheraxanthin . The cycle helps to eliminate excessive light energy, protecting the photosynthetic organisms from potential damage .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the xanthophyll cycle . This compound is biosynthesized from zeaxanthin through the action of zeaxanthin epoxidase (ZEP), resulting in antheraxanthin, which is then converted into this compound . This pathway helps photosynthetic organisms manage excessive light energy, thereby preventing photo-oxidative stress .

Result of Action

The primary result of this compound’s action is the protection of photosynthetic organisms from excessive light energy . By participating in the xanthophyll cycle, this compound helps to eliminate this excess energy, thereby preventing potential damage to these organisms .

Action Environment

The action of this compound is influenced by environmental factors such as light intensity . In environments with excessive light, the xanthophyll cycle, in which this compound plays a crucial role, becomes particularly important for protecting photosynthetic organisms . .

Biochemical Analysis

Biochemical Properties

Violanthin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the enzyme acetylcholinesterase, which is crucial for breaking down acetylcholine into choline and acetic acid . This inhibition can lead to increased levels of acetylcholine, which may have various physiological effects. Additionally, this compound exhibits potent lipid peroxidation-inhibitory activity, much stronger than that of β-carotene, and singlet oxygen-quenching activity . These properties suggest that this compound can protect cells from oxidative stress and damage.

Cellular Effects

This compound influences various cellular processes and functions. In studies involving lipopolysaccharide-stimulated RAW 264.7 mouse macrophage cells, this compound demonstrated significant anti-inflammatory effects . It inhibited the production of nitric oxide and prostaglandin E2, both of which are mediators of inflammation. Furthermore, this compound effectively inhibited the translocation of the nuclear factor-κB p65 subunit into the nucleus, suggesting that its anti-inflammatory activity may be based on the inhibition of the nuclear factor-κB pathways . These findings indicate that this compound can modulate cell signaling pathways and gene expression, thereby influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits acetylcholinesterase, leading to increased acetylcholine levels . This interaction is crucial for its potential therapeutic effects on neurological functions. Additionally, this compound’s antioxidant properties are attributed to its ability to quench singlet oxygen and inhibit lipid peroxidation . These actions help protect cells from oxidative damage and maintain cellular integrity. The compound’s anti-inflammatory effects are mediated through the inhibition of nuclear factor-κB pathways, which play a key role in regulating immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under various conditions, but its activity can be influenced by factors such as temperature and pH Long-term studies have indicated that this compound can maintain its anti-inflammatory and antioxidant properties over extended periods, suggesting its potential for sustained therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, there may be potential toxic or adverse effects, although specific studies on this aspect are limited. It is essential to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing any potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its antioxidant and anti-inflammatory activities. It interacts with enzymes such as acetylcholinesterase and zeaxanthin epoxidase, influencing metabolic flux and metabolite levels These interactions are crucial for its biological activities and therapeutic potential

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments The compound’s distribution is essential for its biological activity, as it needs to reach specific targets to exert its effects

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that this compound reaches the appropriate sites within the cell to exert its biological effects. Understanding its subcellular localization can provide valuable insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Violanthin can be isolated from natural sources such as Dendrobium officinale. The extraction process typically involves solvent extraction using methanol, followed by purification steps such as column chromatography .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plants. advancements in metabolic engineering have made it possible to produce this compound in heterologous microbial hosts like Escherichia coli and Saccharomyces cerevisiae .

Chemical Reactions Analysis

Types of Reactions: Violanthin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at specific positions on the flavone structure, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or other reduced derivatives.

Scientific Research Applications

Violanthin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Violanthin is unique among flavonoids due to its specific glycosylation pattern. Similar compounds include:

This compound stands out due to its specific glycosylation, which influences its solubility, stability, and biological activity .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)27(39-8)16-20(34)15(26-24(38)22(36)18(32)13(7-28)41-26)19(33)14-11(30)6-12(40-25(14)16)9-2-4-10(29)5-3-9/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOUGOXRXQDXDC-RSPRXDBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904828
Record name Violanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40581-17-7
Record name Violanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40581-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Violanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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